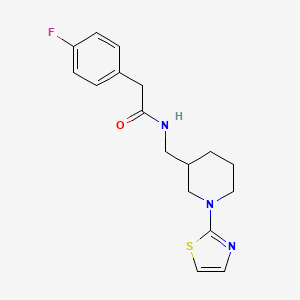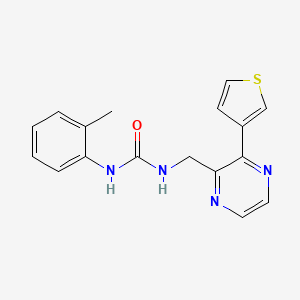
1-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a urea derivative that has shown promising results in medicinal chemistry, particularly in the treatment of cancer.
Wirkmechanismus
The mechanism of action of 1-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound has been shown to inhibit the activity of P-glycoprotein, a protein that is involved in drug resistance in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea has a low toxicity profile and does not cause significant adverse effects in normal cells. However, it has been shown to induce apoptosis in cancer cells, leading to the activation of caspases and the release of cytochrome c. Additionally, this compound has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea in lab experiments include its high potency and selectivity towards cancer cells, its low toxicity profile, and its ability to overcome drug resistance in cancer cells. However, the limitations of using this compound include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 1-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea. These include the optimization of its synthesis method to improve yield and purity, the investigation of its activity against other types of cancer, the development of novel drug delivery systems to improve its bioavailability, and the exploration of its potential applications in other fields, such as agriculture and materials science.
Conclusion:
In conclusion, 1-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea is a promising compound that has shown significant potential in the field of medicinal chemistry, particularly in the treatment of cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for its research and development. Overall, this compound represents a valuable tool for the development of novel cancer therapies and the advancement of scientific knowledge.
Synthesemethoden
The synthesis of 1-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea involves the reaction of 2-amino-3-(thiophen-3-yl)pyrazine with o-tolyl isocyanate in the presence of a suitable solvent and catalyst. The reaction proceeds via the formation of an intermediate, which is then treated with a reducing agent to yield the final product. This method has been optimized to provide high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for chemotherapy. Additionally, this compound has shown activity against multidrug-resistant cancer cells, making it a potential alternative to conventional chemotherapy drugs.
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-3-[(3-thiophen-3-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-12-4-2-3-5-14(12)21-17(22)20-10-15-16(19-8-7-18-15)13-6-9-23-11-13/h2-9,11H,10H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCMEMHMFVEFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

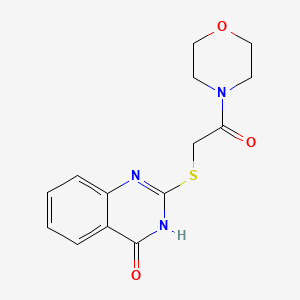
![isopropyl 2-(2-(1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2544219.png)
![N-[1-(2,1,3-benzothiadiazole-4-sulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2544220.png)
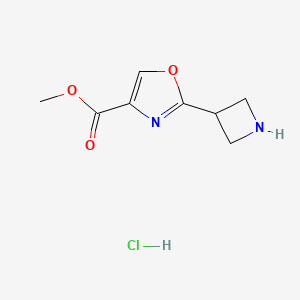
![2-(2-Chloro-6-fluorobenzyl)-4-({[3-(trifluoromethyl)benzyl]imino}methyl)-1,3-benzenediol](/img/structure/B2544223.png)
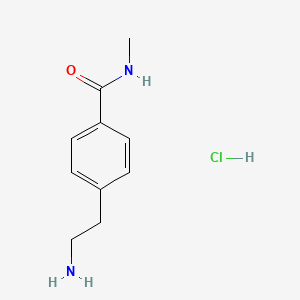
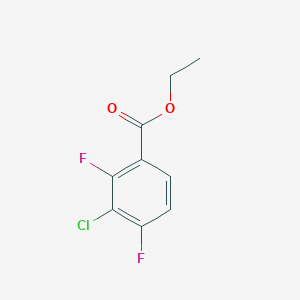


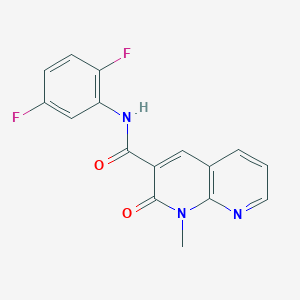
![4-(5-Bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)-2-methylthiazole](/img/structure/B2544233.png)
![(Z)-13-acetyl-2-(2-fluorobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2544234.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2544235.png)
